
(S)-OMPT 三乙铵盐
描述
Synthesis Analysis
Triethylammonium salts are synthesized through various chemical reactions, often involving the transfer of a proton from an acid to triethylamine, resulting in the formation of the desired salt. For example, triethylammonium-3, 5-dinitrosalicylate was synthesized and crystals grown using a slow solvent evaporation solution growth technique, demonstrating the typical approach for these compounds (Rajkumar & Chandramohan, 2017).
Molecular Structure Analysis
The molecular structure of triethylammonium salts is often characterized using spectroscopic techniques like FT-IR, UV-Vis-NIR, and NMR, alongside X-ray diffraction analysis. These methods confirm the presence of various functional groups, molecular geometry, and the nature of bonding within the crystals. For instance, the molecular and electronic structure of a specific triethylammonium salt was elucidated using theoretical studies and X-ray diffraction, highlighting the detailed structural insights obtainable for these compounds (Timoshenko et al., 2013).
Chemical Reactions and Properties
Triethylammonium salts participate in a variety of chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by the nature of the anion in the salt, with different substituents affecting the chemical behavior. The study of these salts often involves examining their behavior in synthesis reactions, their stability under various conditions, and their reactivity towards different reagents.
Physical Properties Analysis
The physical properties of triethylammonium salts, such as solubility, melting point, and crystal structure, are critical for their practical applications. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to study these properties, providing information on thermal stability and phase behavior. For example, the thermal and electrochemical characteristics of triethylammonium-based protic ionic liquids with sulfonic acids were analyzed, offering insights into their phase behavior and electrical conductivity (Shmukler et al., 2018).
科学研究应用
合成和性质
合成和生长:三乙铵-3, 5-二硝基水杨酸盐是一种有机盐,已经合成并表征了其结构、光学、热、电和机械性能。这项研究强调了该化合物由于其独特的特性而在各个科学领域的潜在应用 (Rajkumar & Chandramohan,2017)。
结构相变:对包括三乙铵盐在内的氯锑酸 (V) 晶体的研究揭示了有趣的结构相变。这些发现对于了解材料在不同条件下的行为非常重要,这在各种科学应用中可能很有用 (Bednarska-Bolek 等人,2002)。
化学和物理分析
质子离子液体:已经合成并分析了基于三乙铵的质子离子液体的相行为和电化学特性。这些液体显示出高电导率和热稳定性,使其适用于各种研究应用 (Shmukler 等人,2018)。
质谱稳定性:电喷雾质谱中使用三乙铵碳酸氢盐缓冲液已显示出稳定非共价大分子复合物。这一发现对于分析复杂的生物分子至关重要,并且可以极大地提高质谱数据的准确性和可靠性 (Lemaire 等人,2001)。
渗透和活度系数性质:对三乙铵甲酸盐和乙醇酸盐的水溶液的研究揭示了重要的渗透和活度系数性质。这些性质对于了解这些化合物在溶液中的行为至关重要,这在各种科学实验中可能是有益的 (Patil 等人,2021)。
分子结构
- 分子和电子结构分析:三乙铵盐衍生物的分子和电子结构已经得到广泛研究。这些研究为这些化合物在各个科学研究领域的性质和潜在应用提供了宝贵的见解 (Timoshenko 等人,2013)。
作用机制
Target of Action
Some triethylammonium salts such as mrs 4062 triethylammonium salt and tnp-atp triethylammonium salt have been reported to target p2y receptors . These receptors are a family of purinergic G protein-coupled receptors that are stimulated by nucleotides such as ATP .
Mode of Action
The reaction of alkyl halides with ammonia provides a general idea of how triethylammonium salts might interact with their targets . In this reaction, a series of amines are formed together with their salts. The reactions happen sequentially, starting from the formation of a primary amine, then a secondary amine, and finally a tertiary amine .
Biochemical Pathways
It’s known that triethylammonium salts can be involved in reactions with halogenoalkanes, leading to the formation of a series of amines . This suggests that (S)-OMPT Triethylammonium salt might be involved in similar biochemical pathways.
Pharmacokinetics
A study on nanoliposomal formulations of vincristine and vinblastine, which were prepared using intraliposomal triethylammonium sucroseoctasulfate, showed that these formulations had a half-life of drug release in the circulation of 568 hours . This suggests that (S)-OMPT Triethylammonium salt might have similar pharmacokinetic properties when formulated in a similar way.
Result of Action
The reaction of alkyl halides with ammonia, which involves the formation of a series of amines, suggests that (s)-ompt triethylammonium salt might result in the formation of amines when it reacts with certain compounds .
Action Environment
It’s known that the reaction of alkyl halides with ammonia, which might be similar to the reaction of (s)-ompt triethylammonium salt with certain compounds, is carried out in a sealed tube . This suggests that the reaction environment might play a role in the action of (S)-OMPT Triethylammonium salt.
属性
IUPAC Name |
N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELRVLEXVWOAY-JNYXYQEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H73N2O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-OMPT Triethylammonium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (2S)-OMPT acts as a potent and specific agonist for Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor. [, , , , , ] Binding of (2S)-OMPT to LPA3 initiates a signaling cascade involving G proteins, leading to various downstream effects depending on the cell type. These effects include:
- Calcium Release: (2S)-OMPT stimulates calcium release from intracellular stores in LPA3-expressing cells, including rat hepatoma cells and human ovarian cancer cells. []
- MAPK and Akt Activation: The compound activates the MAPK and Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation. [, ]
- Cytokine Production: (2S)-OMPT induces the production of cytokines like IL-6 and IL-8, particularly in the context of inflammatory responses. [, ]
- Modulation of Hematopoiesis: Research suggests that (2S)-OMPT, through LPA3 activation, can promote erythropoiesis (red blood cell formation) and inhibit megakaryopoiesis (platelet formation). [, ]
- Suppression of NETosis: Studies in mouse models of sepsis indicate that (2S)-OMPT can suppress the formation of neutrophil extracellular traps (NETs), which are implicated in thrombosis and organ damage. []
ANone: While the provided research papers focus on the biological activity and therapeutic potential of (2S)-OMPT, they don't delve into detailed structural characterization like molecular formula, weight, or spectroscopic data. These aspects are typically found in chemical synthesis and characterization publications or patents related to the compound.
A: The research highlights the significance of the (2S) stereochemistry for the activity of OMPT. The (2S)-OMPT enantiomer exhibits significantly higher potency (5-to-20 fold) compared to its (2R) counterpart in activating LPA3 and eliciting downstream responses. [] This suggests a crucial role of stereospecific interactions with the receptor.
ANone: Research demonstrates the efficacy of (2S)-OMPT in various experimental models:
- In vitro: (2S)-OMPT effectively induces calcium release, MAPK and Akt activation, and cytokine production in LPA3-expressing cell lines, including human ovarian cancer cells. [, ]
- In vivo: (2S)-OMPT exhibits therapeutic potential in a mouse model of sepsis, where it improves survival rates, reduces organ damage, and suppresses NETosis. [] Additionally, studies indicate its ability to promote erythropoiesis in both cell cultures and animal models. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)

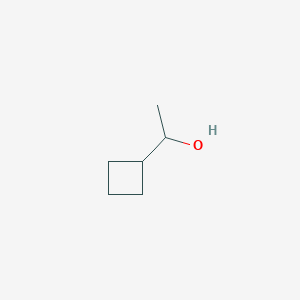
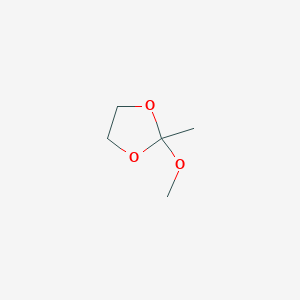
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)
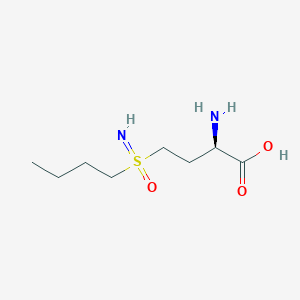



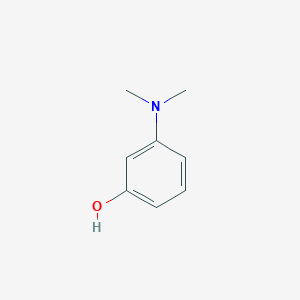
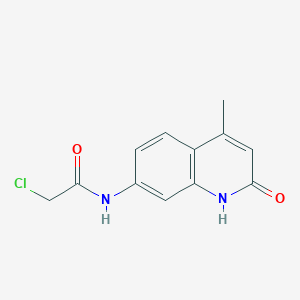
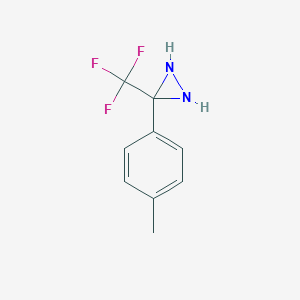
![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)